Boc-His(3-Bom)-Osu

説明

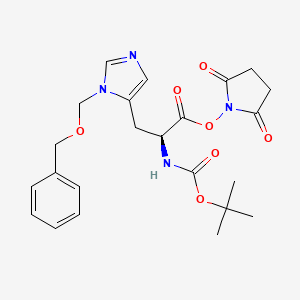

Boc-His(3-Bom)-Osu, also known as Nα-Boc-N(im)-benzyloxymethyl-L-histidine, is a derivative of histidine. It is a protected amino acid used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyloxymethyl (Bom) protecting group at the imidazole ring of histidine. The Osu group refers to the N-hydroxysuccinimide ester, which is commonly used to activate carboxyl groups for peptide coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(3-Bom)-Osu typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

Protection of the Imidazole Ring: The imidazole ring of histidine is protected by reacting with benzyloxymethyl chloride in the presence of a base such as sodium hydride.

Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester (Osu).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection Reactions: Large quantities of histidine are subjected to Boc and Bom protection reactions using automated reactors.

Purification: The protected histidine derivatives are purified using techniques such as crystallization or chromatography.

Activation: The purified Boc-His(3-Bom)-OH is then activated with NHS and DCC to form this compound.

化学反応の分析

Types of Reactions

Boc-His(3-Bom)-Osu undergoes various chemical reactions, including:

Substitution Reactions: The Osu group can be substituted by nucleophiles such as amines to form peptide bonds.

Deprotection Reactions: The Boc and Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and bases such as triethylamine. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Boc deprotection is achieved using trifluoroacetic acid (TFA), while Bom deprotection is carried out using hydrogen and a palladium catalyst.

Major Products Formed

Peptide Bonds: The primary product of substitution reactions is the formation of peptide bonds, leading to the synthesis of peptides and proteins.

Free Histidine: Deprotection reactions yield free histidine or its derivatives.

科学的研究の応用

Peptide Synthesis

Overview : Boc-His(3-Bom)-Osu is extensively utilized in the synthesis of peptides and proteins due to its ability to form stable peptide bonds. The activation of the carboxyl group by the Osu moiety allows for efficient nucleophilic attack by amines.

Mechanism : The compound undergoes substitution reactions where the Osu group can be replaced by nucleophiles, leading to the formation of peptide bonds. The Boc and Bom protecting groups prevent side reactions during synthesis and can be selectively removed under acidic or hydrogenolytic conditions.

Case Study : In solid-phase peptide synthesis (SPPS), this compound has been shown to enhance the yield and purity of synthesized peptides compared to other histidine derivatives. Its unique structure minimizes racemization during coupling reactions, making it a preferred choice for researchers .

Bioconjugation

Overview : The compound is also employed in bioconjugation reactions to attach peptides to various biomolecules, including proteins and nucleic acids. This capability is crucial for developing targeted therapeutics and diagnostic agents.

Applications :

- Targeted Drug Delivery : By conjugating peptides to drug molecules or nanoparticles, researchers can enhance the specificity and efficacy of treatments.

- Diagnostic Tools : Peptide conjugates are used in assays and imaging techniques to improve sensitivity and accuracy.

Drug Development

Overview : this compound plays a pivotal role in developing peptide-based drugs and therapeutic agents. Its ability to facilitate the formation of complex peptide structures is essential for creating biologically active compounds.

Case Study : In recent studies, derivatives of this compound have been incorporated into novel drug candidates targeting specific diseases such as cancer and neurodegenerative disorders. These compounds exhibit improved pharmacological profiles compared to traditional small-molecule drugs .

Biological Studies

Overview : The compound is utilized in research involving histidine-containing peptides and their biological functions. Its applications span various fields, including immunology, enzymology, and cell biology.

Research Findings :

- Enzyme Inhibition Studies : Peptides synthesized with this compound have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, revealing potential therapeutic applications in treating conditions like Alzheimer's disease .

- Cellular Interaction Studies : Researchers have employed histidine-containing peptides to study interactions with cell membranes and receptors, providing insights into cellular signaling pathways.

作用機序

The mechanism of action of Boc-His(3-Bom)-Osu involves the activation of the carboxyl group by the Osu moiety, which facilitates nucleophilic attack by amines to form peptide bonds. The Boc and Bom protecting groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under specific conditions.

類似化合物との比較

Similar Compounds

Boc-His(3-Bom)-OH: This compound is similar but lacks the Osu group, making it less reactive for peptide coupling.

Boc-His(3-Bom)-OMe: This derivative has a methoxy group instead of the Osu group, affecting its reactivity and applications.

Uniqueness

Boc-His(3-Bom)-Osu is unique due to its combination of Boc and Bom protecting groups along with the Osu activation group. This combination provides stability during synthesis and high reactivity for peptide coupling, making it a valuable reagent in peptide chemistry.

生物活性

Boc-His(3-Bom)-Osu is a derivative of histidine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group at the amino terminus, a benzyloxymethyl (Bom) protecting group on the imidazole side chain, and an N-hydroxysuccinimide (Osu) moiety that facilitates efficient coupling reactions. Its unique structure enhances its reactivity and stability, making it a valuable reagent in various biological applications.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of multiple functional groups allows for its reactivity in peptide bond formation and other chemical reactions.

| Property | Details |

|---|---|

| Molecular Weight | 452.49 g/mol |

| CAS Number | 129672-10-2 |

| Storage Conditions | Freezer |

This compound acts primarily through the activation of the carboxyl group via the Osu moiety. This activation facilitates nucleophilic attack by amines, leading to the formation of peptide bonds. The protective groups (Boc and Bom) prevent unwanted side reactions during peptide synthesis, which is crucial for maintaining the integrity of the synthesized peptides.

Biological Activity

This compound exhibits several biological activities due to its involvement in peptide synthesis:

- Antimicrobial Properties : Peptides synthesized from this compound have demonstrated effectiveness against various bacterial and viral pathogens. This suggests potential applications in developing antimicrobial agents.

- Peptide Synthesis : It is widely used in synthesizing bioactive peptides, which can exhibit various biological functions, including hormone activity, enzyme inhibition, and receptor binding.

- Drug Development : The compound is utilized in creating peptide-based drugs, enhancing therapeutic efficacy through targeted action.

Research Findings

Recent studies have highlighted the effectiveness of this compound in synthesizing specific peptides with desirable biological activities. Below are key findings from various research efforts:

- Peptide Stability : Research indicates that peptides synthesized using this compound exhibit increased stability and reduced racemization during synthesis compared to other histidine derivatives.

- Bioconjugation Applications : The compound has been successfully applied in bioconjugation reactions, allowing for the attachment of peptides to other biomolecules, enhancing their functionality.

- Therapeutic Potential : Studies have shown that certain peptides synthesized using this compound possess properties that could be harnessed for therapeutic applications, particularly in oncology and infectious diseases.

Case Studies

Several case studies illustrate the biological activity of peptides synthesized using this compound:

- Case Study 1 : A study focused on antimicrobial peptides derived from this compound showed significant activity against Staphylococcus aureus, indicating potential for developing new antibiotics.

- Case Study 2 : Research involving peptide hormone analogs synthesized with this compound demonstrated enhanced binding affinity to target receptors, suggesting improved efficacy in therapeutic applications.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXRIAORZYYCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100429 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129672-10-2 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129672-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[1-[(phenylmethoxy)methyl]-1H-imidazol-5-yl]methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。